7-hexyl-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione 7-hexyl-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Brand Name: Vulcanchem
CAS No.: 332033-54-2
VCID: VC21443203
InChI: InChI=1S/C18H30N4O2S/c1-4-6-8-10-12-22-14-15(21(3)17(24)20-16(14)23)19-18(22)25-13-11-9-7-5-2/h4-13H2,1-3H3,(H,20,23,24)
SMILES: CCCCCCN1C2=C(N=C1SCCCCCC)N(C(=O)NC2=O)C
Molecular Formula: C18H30N4O2S
Molecular Weight: 366.5g/mol

7-hexyl-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

CAS No.: 332033-54-2

Cat. No.: VC21443203

Molecular Formula: C18H30N4O2S

Molecular Weight: 366.5g/mol

* For research use only. Not for human or veterinary use.

7-hexyl-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione - 332033-54-2

Specification

CAS No. 332033-54-2
Molecular Formula C18H30N4O2S
Molecular Weight 366.5g/mol
IUPAC Name 7-hexyl-8-hexylsulfanyl-3-methylpurine-2,6-dione
Standard InChI InChI=1S/C18H30N4O2S/c1-4-6-8-10-12-22-14-15(21(3)17(24)20-16(14)23)19-18(22)25-13-11-9-7-5-2/h4-13H2,1-3H3,(H,20,23,24)
Standard InChI Key GFGRYENGWMAWKX-UHFFFAOYSA-N
SMILES CCCCCCN1C2=C(N=C1SCCCCCC)N(C(=O)NC2=O)C
Canonical SMILES CCCCCCN1C2=C(N=C1SCCCCCC)N(C(=O)NC2=O)C

Introduction

Structural Characteristics and Classification

7-hexyl-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is classified as a purine derivative, characterized by a substituted purine core with specific functional groups at positions 7, 8, and 3. The compound features a hexyl chain at position 7, a hexylsulfanyl group at position 8, and a methyl group at position 3. The purine core contains two carbonyl groups at positions 2 and 6, forming a dihydro-1H-purine-2,6-dione structure.

The structural characteristics of this compound can be best understood through comparison with similar compounds such as 7-hexyl-3-methyl-8-(methylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione and 8-(heptylsulfanyl)-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione . These related compounds share the same purine core with various alkyl and alkylsulfanyl substituents, providing insight into the structural features of the target compound.

Chemical Structure and Molecular Properties

The molecular formula of 7-hexyl-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is C₁₈H₃₀N₄O₂S. Based on structural comparisons with similar compounds, its estimated molecular weight would be approximately 366.53 g/mol. This calculation considers the molecular weights of related compounds such as 7-hexyl-3-methyl-8-(methylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione (296.39 g/mol) and 8-(heptylsulfanyl)-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione (380.6 g/mol) .

The chemical structure would feature:

  • A purine heterocyclic core with two fused rings

  • Carbonyl groups at positions 2 and 6

  • A hexyl chain (C₆H₁₃-) at position 7

  • A hexylsulfanyl group (C₆H₁₃S-) at position 8

  • A methyl group (CH₃-) at position 3

Physicochemical Properties

The physicochemical properties of 7-hexyl-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione can be inferred through comparison with structurally similar compounds. These properties are important for understanding its solubility, stability, and potential interactions with biological systems.

Solubility and Partition Coefficient

Due to the presence of both hydrophilic (purine core with carbonyl groups) and hydrophobic (hexyl and hexylsulfanyl chains) components, this compound is expected to have limited water solubility but good solubility in organic solvents such as dimethyl sulfoxide (DMSO), dichloromethane, and alcohols. The lipophilic character imparted by the hexyl chains would likely result in a relatively high octanol-water partition coefficient (logP), suggesting good membrane permeability, an important consideration for potential biological applications.

Predicted Spectroscopic Properties

Based on the structural features, the compound would exhibit characteristic spectroscopic patterns. In nuclear magnetic resonance (NMR) spectroscopy, the purine protons and the alkyl chain protons would produce distinctive signals. The alkyl chains would likely show multiple signals in the upfield region (0.8-2.0 ppm), while any protons directly attached to the purine core would appear in the downfield region.

Stability and Reactivity

The purine core with carbonyl groups at positions 2 and 6 suggests that this compound may undergo reactions typical for purine derivatives. The presence of the sulfanyl group at position 8 introduces a potential reaction site due to the nucleophilic character of sulfur. Similar compounds have demonstrated stability under standard laboratory conditions but may be sensitive to strong oxidizing agents that could affect the sulfur atom .

Structural Comparisons with Similar Compounds

The structural relationships between 7-hexyl-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione and similar compounds provide valuable insights into its potential properties and activities. The table below presents a comparison of the target compound with structurally related purine derivatives:

CompoundMolecular FormulaMolecular Weight (g/mol)Position 7 SubstituentPosition 8 SubstituentKey Structural Differences
7-hexyl-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dioneC₁₈H₃₀N₄O₂S~366.53 (estimated)HexylHexylsulfanylTarget compound
7-hexyl-3-methyl-8-(methylsulfanyl)-3,7-dihydro-1H-purine-2,6-dioneC₁₃H₂₀N₄O₂S296.39HexylMethylsulfanylShorter sulfanyl chain (methyl vs. hexyl)
8-(heptylsulfanyl)-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dioneC₂₁H₃₆N₄O₂S380.6HexylHeptylsulfanylLonger sulfanyl chain (heptyl vs. hexyl)
8-hexylsulfanyl-3-methyl-7-nonylpurine-2,6-dioneC₂₁H₃₆N₄O₂S408.25NonylHexylsulfanylLonger alkyl chain at position 7 (nonyl vs. hexyl)

This comparative analysis reveals that the target compound represents an intermediate structure between compounds with shorter and longer alkyl chains, potentially offering a balanced profile of physicochemical properties that may influence its biological activities .

Research Applications and Future Directions

Current Research Interests

The ongoing research on structurally similar purine derivatives suggests several potential applications for 7-hexyl-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione:

  • Medicinal chemistry: As a scaffold for developing biologically active compounds with specific pharmacological profiles

  • Structure-activity relationship studies: To understand how modifications of the purine core affect biological activities

  • Chemical biology: As a tool compound for studying biological processes involving purine-related targets

Future Research Directions

Several promising areas for future research on this compound include:

  • Comprehensive physicochemical characterization through experimental methods to confirm predicted properties

  • Biological screening against various targets to identify specific activities

  • Optimization of synthetic methods to improve yield and purity

  • Detailed structural studies using X-ray crystallography to determine exact three-dimensional conformations

  • Investigation of structure-activity relationships through the synthesis and testing of additional analogs with modified substituents

Analytical Methods for Identification and Characterization

The identification and characterization of 7-hexyl-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione would typically involve various analytical techniques. Based on methods used for similar compounds, the following approaches would be applicable:

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed structural information, including the chemical environments of protons and carbons in the molecule.

  • Mass Spectrometry: Techniques such as electrospray ionization mass spectrometry (ESI-MS) would determine the molecular weight and fragmentation pattern. Based on similar compounds, the expected m/z value for the protonated molecule [M+H]⁺ would be approximately 367.53 .

  • Infrared (IR) Spectroscopy: This would identify functional groups, particularly the carbonyl groups at positions 2 and 6, which would show characteristic absorption bands in the 1600-1700 cm⁻¹ region.

Chromatographic Methods

High-performance liquid chromatography (HPLC) coupled with various detection methods would be valuable for assessing the purity of the compound and for separation from potential synthesis byproducts. The expected retention time would be influenced by the lipophilic character imparted by the hexyl chains.

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